1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride
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Overview
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride is a synthetic organic compound It features a complex structure with an indole core, a cyclohexylamino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated with a suitable alkylating agent to introduce the dimethyl groups.
Amination: The alkylated indole is reacted with cyclohexylamine to introduce the cyclohexylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(7-chloro-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride: Lacks the dimethyl groups on the indole core.
1-(2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride: Lacks the chloro group on the indole core.
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(amino)propan-2-ol hydrochloride: Lacks the cyclohexyl group.
Uniqueness
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol hydrochloride is unique due to the presence of both the chloro and dimethyl groups on the indole core, as well as the cyclohexylamino group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O.ClH/c1-13-14(2)22(19-17(13)9-6-10-18(19)20)12-16(23)11-21-15-7-4-3-5-8-15;/h6,9-10,15-16,21,23H,3-5,7-8,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZSWLGBNCEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCCC3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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